molecular formula C9H14O2 B12565226 2,4,5-Trimethylhexa-2,4-dienoic acid CAS No. 143590-60-7

2,4,5-Trimethylhexa-2,4-dienoic acid

Cat. No.: B12565226
CAS No.: 143590-60-7
M. Wt: 154.21 g/mol
InChI Key: PDDJCEYTECOQOI-UHFFFAOYSA-N
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Description

2,4,5-Trimethylhexa-2,4-dienoic acid is an organic compound with the molecular formula C9H14O2 It is a derivative of hexa-2,4-dienoic acid, characterized by the presence of three methyl groups at positions 2, 4, and 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trimethylhexa-2,4-dienoic acid can be achieved through several methods. One common approach involves the reaction of ketene dithioacetal with aromatic ketones in the presence of a base such as sodium hydroxide in dimethyl sulfoxide (DMSO). This reaction proceeds through a cascade mechanism involving the addition of the ketene dithioacetal to the ketone, followed by elimination and cyclization steps .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trimethylhexa-2,4-dienoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated derivatives.

    Substitution: The methyl groups and double bonds in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, ketones, saturated hydrocarbons, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4,5-Trimethylhexa-2,4-dienoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,5-Trimethylhexa-2,4-dienoic acid involves its interaction with molecular targets and pathways within biological systems. The compound can act as a Bronsted acid, donating protons to acceptor molecules. Its double bonds and methyl groups also enable it to participate in various chemical reactions, influencing its biological activity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    Hexa-2,4-dienoic acid: A simpler analog with fewer methyl groups, known for its antimicrobial properties.

    2,4-Hexadienoic acid: Another related compound with similar structural features but different substitution patterns.

Uniqueness

2,4,5-Trimethylhexa-2,4-dienoic acid is unique due to the presence of three methyl groups, which influence its chemical reactivity and biological activity.

Properties

CAS No.

143590-60-7

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2,4,5-trimethylhexa-2,4-dienoic acid

InChI

InChI=1S/C9H14O2/c1-6(2)7(3)5-8(4)9(10)11/h5H,1-4H3,(H,10,11)

InChI Key

PDDJCEYTECOQOI-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C)C=C(C)C(=O)O)C

Origin of Product

United States

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